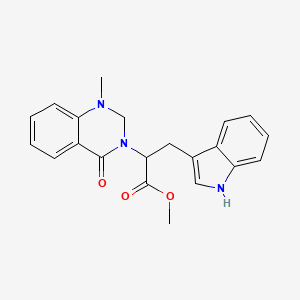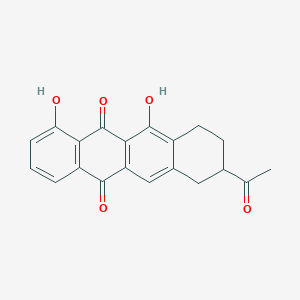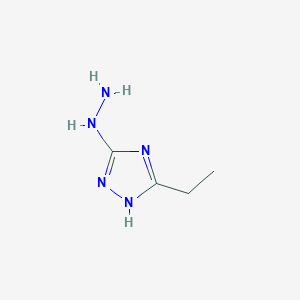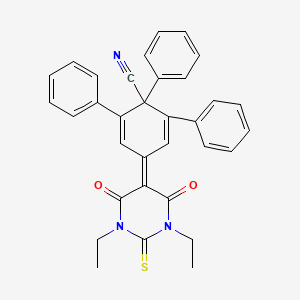![molecular formula C30H21F B14405040 9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene CAS No. 88170-19-8](/img/structure/B14405040.png)
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene is a compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features a fluorine atom substitution, which can significantly alter its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid or an alkyne in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale organic synthesis techniques. The process may include purification steps such as recrystallization and chromatography to ensure the high purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and re-emit it, making it useful in imaging and sensing applications. The fluorine substitution enhances its electron affinity, which can influence its interactions with other molecules and cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific photophysical characteristics .
Eigenschaften
CAS-Nummer |
88170-19-8 |
|---|---|
Molekularformel |
C30H21F |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
9-(2-anthracen-9-ylethyl)-10-fluoroanthracene |
InChI |
InChI=1S/C30H21F/c31-30-28-15-7-5-13-24(28)27(25-14-6-8-16-29(25)30)18-17-26-22-11-3-1-9-20(22)19-21-10-2-4-12-23(21)26/h1-16,19H,17-18H2 |
InChI-Schlüssel |
ACWRIUCJXFQYJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=C(C6=CC=CC=C64)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)

![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)





![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)

